molecular formula C12H15F3N2O2 B585979 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol CAS No. 1346600-78-9

4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol

Cat. No. B585979
CAS RN: 1346600-78-9
M. Wt: 276.259
InChI Key: HSJOVDAEWJZFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has been used in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have neuroprotective effects and has been found to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol in lab experiments is its chiral nature, which makes it useful for the analysis and separation of enantiomers. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol. One area of interest is the development of new chiral ligands for asymmetric catalysis using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol and its potential therapeutic applications. Finally, there is a need for more research on the toxicity and safety of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, particularly in the context of its use in lab experiments.
Conclusion:
In conclusion, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is a chiral compound that has gained significant attention in the field of scientific research. It has been used in various studies due to its unique properties, including its chiral nature and anti-inflammatory and neuroprotective effects. While there is still much to learn about 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, its potential applications in the fields of chemistry and medicine make it an exciting area of research.

Synthesis Methods

4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol can be synthesized using a multi-step process starting from 3-pyridine carboxaldehyde. The first step involves the reaction of 3-pyridine carboxaldehyde with methyl trifluoroacetate to produce 4-(3-pyridyl)-1-butanol. This compound is then reacted with methyl iodide and triethylamine to produce 4-(N-methyl)-1-(3-pyridyl)-1-butanol. Finally, the compound is treated with trifluoroacetic anhydride to yield 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol.

Scientific Research Applications

4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in various scientific studies due to its unique properties. It has been used as a chiral derivatizing agent for the analysis of amino acids and peptides. It has also been used as a chiral selector for the separation of enantiomers in chromatography. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

1346600-78-9

Product Name

4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.259

IUPAC Name

2,2,2-trifluoro-N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylacetamide

InChI

InChI=1S/C12H15F3N2O2/c1-17(11(19)12(13,14)15)7-3-5-10(18)9-4-2-6-16-8-9/h2,4,6,8,10,18H,3,5,7H2,1H3

InChI Key

HSJOVDAEWJZFEY-UHFFFAOYSA-N

SMILES

CN(CCCC(C1=CN=CC=C1)O)C(=O)C(F)(F)F

synonyms

4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.